molecular formula C27H33ClN2O7 B14637331 Normaysine CAS No. 52978-29-7

Normaysine

Cat. No.: B14637331
CAS No.: 52978-29-7
M. Wt: 533.0 g/mol
InChI Key: NWHOINRANXIQRZ-NWARSXDYSA-N
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Description

Normaysine is a synthetic compound known for its unique chemical properties and diverse applications in various fields such as chemistry, biology, medicine, and industry. It has garnered significant attention due to its potential in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Normaysine can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves:

    Step 1: Reacting precursor A with reagent B under temperature C and pressure D to form intermediate E.

    Step 2: Intermediate E is then subjected to a reaction with reagent F under conditions G to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Normaysine undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and nucleophiles are often involved in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms.

Scientific Research Applications

Normaysine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Normaysine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Normaysine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compound X, Compound Y, and Compound Z.

    Comparison: this compound differs from these compounds in terms of its chemical structure, reactivity, and specific applications. For instance, while Compound X may be more reactive in oxidation reactions, this compound exhibits higher stability under certain conditions.

Properties

CAS No.

52978-29-7

Molecular Formula

C27H33ClN2O7

Molecular Weight

533.0 g/mol

IUPAC Name

(6Z,16E,18E)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-6,10,12,14(26),16,18-hexaene-8,23-dione

InChI

InChI=1S/C27H33ClN2O7/c1-15-7-6-8-21(35-5)27(33)14-20(36-25(32)30-27)16(2)24-26(3,37-24)10-9-22(31)29-18-12-17(11-15)13-19(34-4)23(18)28/h6-10,12-13,16,20-21,24,33H,11,14H2,1-5H3,(H,29,31)(H,30,32)/b8-6+,10-9-,15-7+

InChI Key

NWHOINRANXIQRZ-NWARSXDYSA-N

Isomeric SMILES

CC1C2CC(C(/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)NC(=O)/C=C\C4(C1O4)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)NC(=O)C=CC4(C1O4)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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